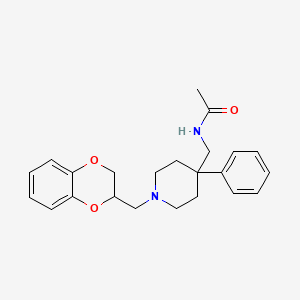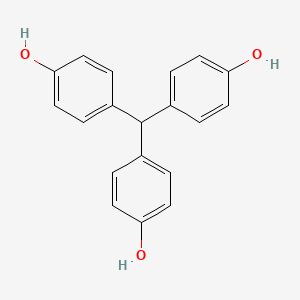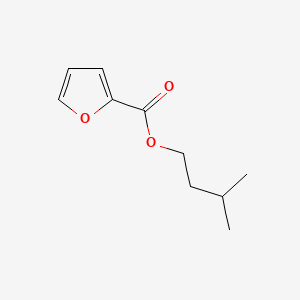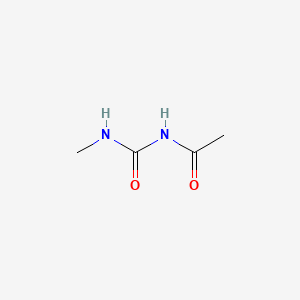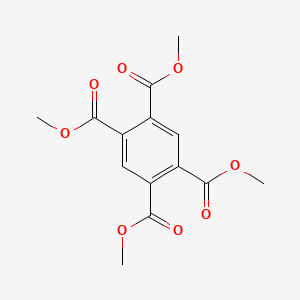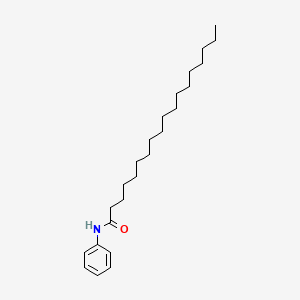
1,11-ドデカジエン
説明
1,11-Dodecadiene is a useful research compound. Its molecular formula is C12H22 and its molecular weight is 166.3 g/mol. The purity is usually 95%.
BenchChem offers high-quality 1,11-Dodecadiene suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1,11-Dodecadiene including the price, delivery time, and more detailed information at info@benchchem.com.
科学的研究の応用
1,11-ドデカジエン: 科学研究応用に関する包括的な分析
熱物理的特性研究: エントロピーや温度関係などの1,11-ドデカジエンの熱物理的特性は、科学研究に不可欠な重要なデータポイントです。 これらの特性は、材料科学や工学に応用できる、さまざまな温度と圧力条件下での有機化合物の挙動の研究に不可欠です .
分光法とクロマトグラフィー: 1,11-ドデカジエンの質量スペクトル(電子イオン化)とガスクロマトグラフィーデータは、分析化学アプリケーションにとって貴重です。 研究者はこのデータを使用して、さまざまなサンプル中のこの化合物の存在を特定および定量化し、環境分析や品質管理プロセスを支援できます .
ポリマー合成: 1,11-ドデカジエンは、超高分子量ポリマーの合成におけるモノマーとして使用できます。 コポリマー化への組み込みにより、先進的な製造や材料科学に適した独自の特性を持つ材料が得られます .
化学構造分析: 1,11-ドデカジエンの詳細な化学構造情報は、計算化学や分子モデリングの基本です。 このデータは、反応性のパターンを予測し、所望の特性を持つ新しい化合物を設計するのに役立ちます .
Safety and Hazards
1,11-Dodecadiene is a combustible liquid . Precautionary measures include keeping the compound away from heat, sparks, open flames, and hot surfaces. Protective gloves, clothing, and eye/face protection should be worn when handling the compound . In case of fire, appropriate extinguishing methods should be used . The compound should be stored in a well-ventilated place .
特性
IUPAC Name |
dodeca-1,11-diene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H22/c1-3-5-7-9-11-12-10-8-6-4-2/h3-4H,1-2,5-12H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IYPLTVKTLDQUGG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCCCCCCCCC=C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H22 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60207492 | |
| Record name | 1,11-Dodecadiene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60207492 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
166.30 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
5876-87-9 | |
| Record name | 1,11-Dodecadiene | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005876879 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1,11-Dodecadiene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60207492 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What are some potential applications of 1,11-dodecadiene in material science?
A1: 1,11-Dodecadiene serves as a valuable cross-linking agent in the development of polymer membranes. Research demonstrates its use in modifying polydecylmethylsiloxane, a material known for its selectivity towards higher hydrocarbons. The length of the cross-linking agent, in this case 1,11-dodecadiene, influences the arrangement of the polymer's side groups, impacting its transport properties, including permeability and selectivity for gases like nitrogen, methane, ethane, and butane [].
Q2: Can 1,11-dodecadiene be used to synthesize polymers with specific properties?
A2: Yes, 1,11-dodecadiene plays a crucial role in synthesizing ultrahigh molecular weight (UHMW) copolymers with reactive functionalities. When copolymerized with 1-dodecene using a specific catalyst system (Cp*TiMe2(O-2,6-iPr2C6H3)–Borate), it enables the creation of UHMW polymers with low polydispersity index (PDI) values []. This controlled polymerization process yields polymers with terminal olefinic double bonds in their side chains, offering possibilities for further functionalization and tailoring of material properties.
Q3: Is there a green chemistry approach to synthesizing terminal dienes using 1,11-dodecadiene as a starting material?
A3: While 1,11-dodecadiene is typically a product in these reactions, research shows that longer chain dienes like 1,11-dodecadiene can actually be used as starting materials to produce shorter chain terminal dienes. This is achieved through a biocatalytic oxidative tandem decarboxylation process using the P450 monooxygenase OleT enzyme []. This enzymatic approach offers a potentially more sustainable and environmentally friendly route compared to traditional chemical synthesis methods.
Q4: What is the molecular formula and weight of 1,11-dodecadiene?
A4: 1,11-Dodecadiene has the molecular formula C12H22 and a molecular weight of 166.3 g/mol. This information is crucial for stoichiometric calculations and understanding the compound's physical and chemical properties [, ].
Q5: Are there any studies on the coordination chemistry of 1,11-dodecadiene?
A5: Yes, research indicates that derivatives of 1,11-dodecadiene can act as ligands in metal complexes. For instance, a cadmium(II) complex incorporating a 1,11-dodecadiene derivative containing pyrrole rings has been structurally characterized []. This highlights the potential of appropriately functionalized 1,11-dodecadiene derivatives to coordinate with metal centers, opening avenues for exploring their applications in areas like catalysis.
Q6: Can 1,11-dodecadiene derivatives be used to create molecules with specific functionalities?
A6: Research shows that incorporating 1,11-dodecadiene into the structure of molecules can yield useful properties. One example is the synthesis of a bolaamphiphilic alkenyl phosphonic acid (BPC12) []. This molecule, containing two trans-P-C=C moieties derived from 1,11-dodecadiene, exhibits good solubility in water and significant surface tension-reducing properties. This exemplifies how the structural features of 1,11-dodecadiene can be strategically employed to design molecules with desirable characteristics for specific applications.
Q7: Has 1,11-dodecadiene been explored in the context of Schiff base ligand synthesis?
A7: While not directly used, longer chain analogs of 1,11-dodecadiene are employed in the synthesis of polydentate Schiff base ligands []. These ligands, featuring varying numbers of nitrogen and oxygen donor atoms, exhibit the ability to form complexes with transition metal ions like copper(II), nickel(II), and zinc(II). This research area explores the coordination chemistry and potential applications of these metal complexes, which may have relevance in areas like catalysis and materials science.
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



